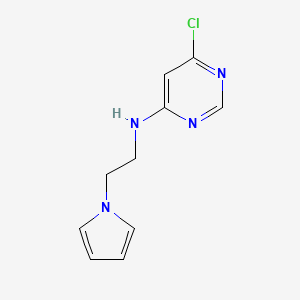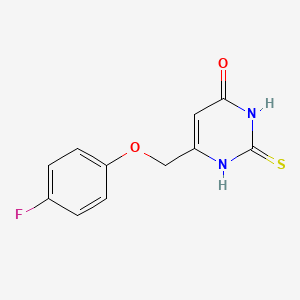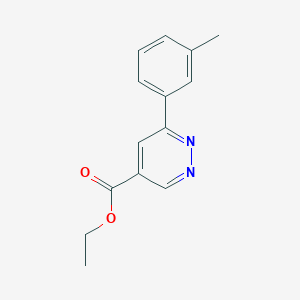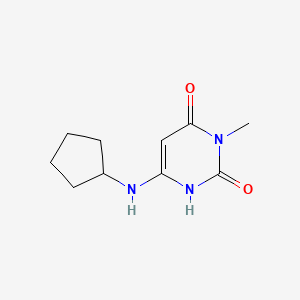
(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine
Overview
Description
(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine (ECMPM) is an organic molecule with a wide range of applications in scientific research. It is a pyrimidine derivative with a four-carbon alkyl chain and a chlorine atom attached to the nitrogen atom. ECMPM is a useful compound for studying the properties of pyrimidine derivatives and their biological activities.
Scientific Research Applications
(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine has a wide range of applications in scientific research. It is a useful compound for studying the properties of pyrimidine derivatives and their biological activities. (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine has been used in studies of the interaction between pyrimidine derivatives and enzymes, such as kinases and phosphatases. It has also been used in research on the structure-activity relationships of pyrimidine derivatives. Additionally, (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine has been used in research on the mechanisms of action of pyrimidine derivatives, such as their effects on cell growth and differentiation.
Mechanism of Action
The mechanism of action of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine is not yet fully understood. However, it is believed that (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine interacts with enzymes, such as kinases and phosphatases, and modulates their activity. (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine may also interact with other proteins, such as receptors, and affect their activity. Additionally, (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine may interact with DNA, RNA, and other biomolecules, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine are not yet fully understood. However, studies have shown that (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine can affect the expression of genes, alter cell growth and differentiation, and modulate the activity of enzymes. (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine is a useful compound for lab experiments due to its stability and low cost. Additionally, (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine is relatively easy to synthesize and can be stored for long periods of time. However, (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine is toxic and should be handled with care. Additionally, (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine has a low solubility in water and must be dissolved in organic solvents before use.
Future Directions
The potential future directions for (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in medicine and agriculture. Additionally, further research on the synthesis of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine and its derivatives could lead to the development of new drugs and agrochemicals. Additionally, further research on the structure-activity relationships of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine and its derivatives could lead to the development of new compounds with improved properties. Finally, further research on the interactions between (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine and proteins, DNA, RNA, and other biomolecules could lead to a better understanding of the biological activities of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine and its derivatives.
properties
IUPAC Name |
4-[(E)-but-2-en-2-yl]-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-4-6(2)8-5-9(10)12-7(3)11-8/h4-5H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJVPEGMMBPJFM-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)
![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)







